Cdk9-IN-22

Kinase selectivity CDK9 inhibition Off-target profiling

Cdk9-IN-22 offers 84-fold selectivity over CDK2 and 10.4 nM CDK9/cyclin T1 potency, minimizing off-target cell-cycle effects. Reduces p-RNAPII Ser2 in PANC-1 (IC50 0.08 μM) and shows in vivo efficacy at 5-20 mg/kg i.p. Ideal for dissecting CDK9-specific transcriptional elongation in pancreatic cancer models. Ensure reproducibility—sourcing verified selectivity avoids pan-CDK toxicity artifacts.

Molecular Formula C28H28FN5O2
Molecular Weight 485.6 g/mol
Cat. No. B12393609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-22
Molecular FormulaC28H28FN5O2
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C(C=C(C=C3)F)OCC4=CC=CC=C4
InChIInChI=1S/C28H28FN5O2/c1-34(2)17-16-30-27(35)21-8-11-23(12-9-21)32-28-31-15-14-25(33-28)24-13-10-22(29)18-26(24)36-19-20-6-4-3-5-7-20/h3-15,18H,16-17,19H2,1-2H3,(H,30,35)(H,31,32,33)
InChIKeyLCXZICIILKXCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk9-IN-22: A Selective CDK9 Inhibitor Lead Candidate for Anticancer Research Procurement


Cdk9-IN-22 (also known as compound 8d) is a 2,4-disubstituted pyrimidine derivative that functions as a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [1]. This small molecule exhibits an IC50 of 10.4 nM against CDK9/cyclin T1 and is 84-fold selective for CDK9 over CDK2 (IC50 = 876.2 nM) [1]. The compound induces apoptosis and G2/M phase cell cycle arrest in cancer cells, and it reduces the phosphorylation of RNA polymerase II (RNAPII) at Ser2 as well as CDK9 protein expression [1]. In vivo, Cdk9-IN-22 demonstrates antitumor efficacy in a PANC-1 pancreatic cancer xenograft model without causing significant body weight loss [1].

Why a Generic CDK9 Inhibitor Cannot Substitute for Cdk9-IN-22 in Targeted Research


CDK9 inhibitors exhibit substantial variability in potency, kinase selectivity profiles, and cellular efficacy. Pan-CDK inhibitors such as flavopiridol potently inhibit CDK9 (IC50 = 20 nM) but also hit CDK1, CDK2, and CDK4 with high affinity, leading to broad cytotoxicity and dose-limiting toxicities that obscure CDK9-specific biology [1]. In contrast, more selective inhibitors like LDC000067 and BAY-1143572 achieve selectivity for CDK9 over CDK2 ranging from 55-fold to 100-fold, yet their absolute CDK9 IC50 values (44 nM and 13 nM, respectively) and cellular potency differ significantly . Cdk9-IN-22 occupies a distinct performance niche: it combines nanomolar CDK9 potency (10.4 nM) with 84-fold selectivity over CDK2, and its activity in pancreatic cancer cell lines such as PANC-1 (IC50 = 0.08 μM) is not universally matched by other selective CDK9 inhibitors [1]. Therefore, simply sourcing any "CDK9 inhibitor" without verifying the specific potency, selectivity ratio, and cellular model activity risks experimental irreproducibility and misinterpretation of CDK9-mediated phenotypes.

Cdk9-IN-22: Head-to-Head Selectivity, Antiproliferative, and In Vivo Performance Data


Selectivity for CDK9 Over CDK2: Cdk9-IN-22 vs. LDC000067 and BAY-1143572

Cdk9-IN-22 inhibits CDK9 with an IC50 of 10.4 nM and CDK2 with an IC50 of 876.2 nM, yielding an 84-fold selectivity window for CDK9 over CDK2 [1]. In comparison, LDC000067 shows a 55-fold selectivity for CDK9 (IC50 = 44 nM) over CDK2 (IC50 = 2440 nM) , while BAY-1143572 achieves approximately 100-fold selectivity (CDK9 IC50 = 13 nM; CDK2 IC50 ≈ 1300 nM) . Although BAY-1143572 is slightly more selective on paper, Cdk9-IN-22's lower absolute CDK9 IC50 (10.4 nM vs. 13 nM) may confer enhanced target engagement at equivalent concentrations.

Kinase selectivity CDK9 inhibition Off-target profiling

Antiproliferative Activity in Pancreatic Cancer Cells: Cdk9-IN-22 vs. Flavopiridol

Cdk9-IN-22 (compound 8d) exhibits potent antiproliferative activity against the pancreatic cancer cell line PANC-1 with an IC50 value of 0.08 μM [1]. This is markedly more potent than the pan-CDK inhibitor flavopiridol, which has been reported to suppress PANC-1 cell growth with an IC50 of 0.3 μM . The 3.75-fold improvement in potency for Cdk9-IN-22 suggests superior efficacy in this pancreatic cancer model, likely attributable to its cleaner CDK9 selectivity profile and reduced off-target effects on cell-cycle CDKs.

Pancreatic cancer Cell viability Drug screening

In Vivo Antitumor Efficacy: Cdk9-IN-22 Demonstrates Dose-Dependent Tumor Growth Inhibition in Xenograft Models

In a PANC-1 pancreatic cancer xenograft murine model, Cdk9-IN-22 was administered intraperitoneally at doses of 5, 10, and 20 mg/kg every other day for four weeks [1]. The compound exhibited significant, dose-dependent inhibition of tumor growth across all dose levels, with the highest dose (20 mg/kg) producing the most pronounced antitumor effect. Critically, this efficacy was achieved without causing obvious loss of body weight in the treated animals, indicating a favorable tolerability profile at these doses [1].

Xenograft model In vivo pharmacology Tumor growth inhibition

Target Engagement: Cdk9-IN-22 Reduces p-RNAPII (Ser2) and CDK9 Protein Levels in PANC-1 Cells

Cdk9-IN-22 (0.1, 0.5, and 2.5 μM) treatment for 24 hours resulted in a concentration-dependent decrease in the phosphorylation of RNA polymerase II at Ser2 (p-RNAPII S2) and a reduction in CDK9 protein expression in PANC-1 cells [1]. This provides direct biochemical evidence of on-target engagement and downstream pathway modulation. The effect is dose-dependent, with higher concentrations yielding greater suppression of the CDK9-p-RNAPII axis [1].

Biomarker Target engagement Mechanism of action

Recommended Research Applications for Cdk9-IN-22 Based on Quantitative Evidence


Investigating CDK9-Specific Transcriptional Regulation in Pancreatic Cancer Models

Leverage Cdk9-IN-22's 84-fold selectivity over CDK2 and its potent antiproliferative activity in PANC-1 cells (IC50 = 0.08 μM) [1] to dissect the role of CDK9-mediated transcriptional elongation in pancreatic ductal adenocarcinoma. The compound's ability to reduce p-RNAPII Ser2 and CDK9 protein levels [1] provides a direct readout for on-target activity, making it suitable for time-course and dose-response mechanistic studies.

Preclinical In Vivo Efficacy Studies in Xenograft Models of Pancreatic Cancer

Utilize Cdk9-IN-22 in BALB/c nude mouse xenograft studies to evaluate the therapeutic potential of selective CDK9 inhibition in pancreatic cancer [1]. The compound's demonstrated dose-dependent tumor growth inhibition (5, 10, 20 mg/kg i.p., every other day) without significant body weight loss [1] establishes it as a reliable tool compound for preclinical proof-of-concept and combination therapy investigations.

Comparative Selectivity Profiling of CDK9 Inhibitors in Kinase Panels

Include Cdk9-IN-22 as a benchmark selective CDK9 inhibitor in broader kinase selectivity screening panels. Its 84-fold selectivity window over CDK2 [1] provides a quantitative reference point for evaluating the selectivity profiles of novel CDK9 inhibitors, aiding in the selection of tool compounds with minimal off-target activity on cell-cycle CDKs.

Technical Documentation Hub

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